![molecular formula C9H9NO B3049974 5,8-Dihydro-7(6H)-isoquinolinone CAS No. 228271-52-1](/img/structure/B3049974.png)
5,8-Dihydro-7(6H)-isoquinolinone
Overview
Description
5,8-Dihydro-7(6H)-isoquinolinone is a chemical compound that is widely used in scientific research due to its unique properties. It is a bicyclic compound that contains both a nitrogen and an oxygen atom in its structure. This compound is also known as tetrahydroisoquinolinone and is commonly abbreviated as THIQ.
Scientific Research Applications
Chemical Synthesis and Stereochemistry
5,8-Dihydro-7(6H)-isoquinolinone and its derivatives have been extensively studied in chemical synthesis. A notable research area is the hydrogenation of isoquinolinones, leading to various derivatives like 1,4-dihydro-3(2H)-isoquinolinones and tetrahydroisoquinolinones, which have significant implications in stereochemistry and conformational studies (Tóth et al., 1988).
Antitumor Applications
The compound and its derivatives have shown potential in antitumor applications. Novel tetrahydrobenzothienopyrimido isoquinolinone derivatives were synthesized and tested against human tumor cell lines, exhibiting satisfactory activity. This highlights the compound's potential in cancer research and therapy (Mahmoud et al., 2018).
Synthesis Methods
Researchers have also focused on developing various synthesis methods for isoquinolinone derivatives, which are crucial for their applications in medicinal chemistry. For example, the synthesis of dihydro-thiazolo[2,3-a]isoquinolinones indicates the compound's versatility in chemical synthesis (Rozwadowska & Sulima, 2001).
Radiopharmaceutical Research
In radiopharmaceutical research, derivatives of 5,8-Dihydro-7(6H)-isoquinolinone are used as tracers for imaging in positron emission tomography. This is significant in the study of diseases and drug monitoring (Miyake et al., 2000).
Neuroprotective Effects
The compound has shown neuroprotective effects, particularly in models of cerebral ischemia. This suggests its potential in treating neurological conditions and understanding brain injury mechanisms (Takahashi et al., 1997).
properties
IUPAC Name |
6,8-dihydro-5H-isoquinolin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRRVJSLMPSNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607296 | |
Record name | 5,8-Dihydroisoquinolin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dihydro-7(6H)-isoquinolinone | |
CAS RN |
228271-52-1 | |
Record name | 5,8-Dihydroisoquinolin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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